molecular formula C21H16ClFN4O2S B11280064 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11280064
M. Wt: 442.9 g/mol
InChI Key: LSQVSVPJWIFTCF-UHFFFAOYSA-N
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Description

2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound featuring a benzofuran ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The initial step involves the synthesis of the 5-chloro-1-benzofuran-2-yl precursor. This can be achieved through cyclization reactions involving chlorinated phenols and appropriate reagents.

    Triazole Ring Formation: The next step is the formation of the 1,2,4-triazole ring. This is usually done via cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the triazole-thioether intermediate with 2-fluorophenyl acetamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to ring-opened products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or benzofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the triazole and benzofuran rings, which are known to interact with various biological targets

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The combination of different functional groups may provide a multi-target approach to treating diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide would depend on its specific application. Generally, the triazole ring can interact with enzymes or receptors, inhibiting their activity. The benzofuran ring may enhance binding affinity through π-π interactions with aromatic residues in proteins. The sulfanyl group can form covalent bonds with nucleophilic sites, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Uniqueness

The unique combination of a benzofuran ring, a triazole ring, and a fluorophenyl group in 2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide provides distinct chemical and biological properties

Properties

Molecular Formula

C21H16ClFN4O2S

Molecular Weight

442.9 g/mol

IUPAC Name

2-[[5-(5-chloro-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H16ClFN4O2S/c1-2-9-27-20(18-11-13-10-14(22)7-8-17(13)29-18)25-26-21(27)30-12-19(28)24-16-6-4-3-5-15(16)23/h2-8,10-11H,1,9,12H2,(H,24,28)

InChI Key

LSQVSVPJWIFTCF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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